

# Spectroscopic Data of 5-Bromo-2,3-dimethoxypyrazine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **5-Bromo-2,3-dimethoxypyrazine**

Cat. No.: **B1283610**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a summary of the spectroscopic data for the heterocyclic compound **5-Bromo-2,3-dimethoxypyrazine** (CAS No. 89466-19-3). Due to the limited availability of published experimental spectra in public databases, this document focuses on predicted spectroscopic data for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and key mass spectrometry fragments, alongside expected infrared (IR) absorption bands. The guide also includes standardized experimental protocols for acquiring such data and visualizations of the compound's structure and a general analytical workflow to aid researchers in their work with this and similar molecules.

## Introduction

**5-Bromo-2,3-dimethoxypyrazine** is a halogenated and methoxy-substituted pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active compounds, and its derivatives are of significant interest in medicinal chemistry and materials science. Spectroscopic characterization is fundamental for confirming the identity, purity, and structure of such synthesized compounds. This document serves as a reference for the expected spectroscopic profile of **5-Bromo-2,3-dimethoxypyrazine**.

## Chemical Structure and Properties

- IUPAC Name: **5-Bromo-2,3-dimethoxypyrazine**
- Synonyms: 2-Bromo-5,6-dimethoxypyrazine
- CAS Number: 89466-19-3
- Molecular Formula: C<sub>6</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub>[\[1\]](#)[\[2\]](#)
- Molecular Weight: 219.04 g/mol [\[1\]](#)
- Appearance: Solid[\[2\]](#)

## Spectroscopic Data (Predicted)

As experimental data is not readily available in public scientific databases, the following sections provide predicted spectroscopic information based on computational models. These predictions are valuable as a benchmark for researchers analyzing experimentally obtained spectra.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The <sup>1</sup>H NMR spectrum of **5-Bromo-2,3-dimethoxypyrazine** is expected to be simple, showing signals for one aromatic proton and two methoxy groups.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts

| Protons                      | Predicted Chemical Shift ( $\delta$ ppm) | Multiplicity | Integration |
|------------------------------|------------------------------------------|--------------|-------------|
| Pyrazine-H                   | ~ 7.8 - 8.2                              | Singlet (s)  | 1H          |
| Methoxy (-OCH <sub>3</sub> ) | ~ 3.9 - 4.1                              | Singlet (s)  | 3H          |
| Methoxy (-OCH <sub>3</sub> ) | ~ 3.9 - 4.1                              | Singlet (s)  | 3H          |

Note: Predictions are based on standard NMR prediction algorithms. Actual values may vary depending on the solvent and experimental conditions.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The <sup>13</sup>C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts

| Carbon Atom            | Predicted Chemical Shift ( $\delta$ ppm) |
|------------------------|------------------------------------------|
| C-Br                   | ~ 135 - 140                              |
| C-OCH <sub>3</sub>     | ~ 150 - 155                              |
| C-OCH <sub>3</sub>     | ~ 150 - 155                              |
| C-H                    | ~ 130 - 135                              |
| C-N (adjacent to C-Br) | ~ 145 - 150                              |
| C-N (adjacent to C-H)  | ~ 145 - 150                              |
| -OCH <sub>3</sub>      | ~ 53 - 57                                |
| -OCH <sub>3</sub>      | ~ 53 - 57                                |

Note: These are estimated chemical shift ranges. The two C-OCH<sub>3</sub> and the two methoxy carbons might have slightly different chemical shifts.

## Mass Spectrometry (MS)

The mass spectrum of **5-Bromo-2,3-dimethoxypyrazine** is expected to show a characteristic isotopic pattern for a bromine-containing compound. Bromine has two major isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in an approximate 1:1 natural abundance.[3][4] This results in two molecular ion peaks ( $[M]^+$  and  $[M+2]^+$ ) of nearly equal intensity, separated by 2 m/z units.

Table 3: Expected Mass Spectrometry Fragments

| Fragment                          | m/z ( <sup>79</sup> Br) | m/z ( <sup>81</sup> Br) | Relative Intensity | Notes                  |
|-----------------------------------|-------------------------|-------------------------|--------------------|------------------------|
| [M] <sup>+</sup>                  | 218                     | 220                     | ~ 1:1              | Molecular Ion          |
| [M-CH <sub>3</sub> ] <sup>+</sup> | 203                     | 205                     | ~ 1:1              | Loss of a methyl group |
| [M-Br] <sup>+</sup>               | 139                     | -                       | -                  | Loss of a bromine atom |

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Functional Group                           | Expected Wavenumber (cm <sup>-1</sup> ) | Intensity     |
|--------------------------------------------|-----------------------------------------|---------------|
| Aromatic C-H Stretch                       | 3000 - 3100                             | Medium        |
| Aliphatic C-H Stretch (-OCH <sub>3</sub> ) | 2850 - 3000                             | Medium        |
| C=N Stretch (Pyrazine Ring)                | 1500 - 1600                             | Medium-Strong |
| C-O Stretch (Methoxy)                      | 1050 - 1250                             | Strong        |
| C-Br Stretch                               | 500 - 650                               | Medium        |

## Experimental Protocols

While specific protocols for this compound are not published, the following are general methodologies for acquiring the spectroscopic data discussed.

## NMR Spectroscopy

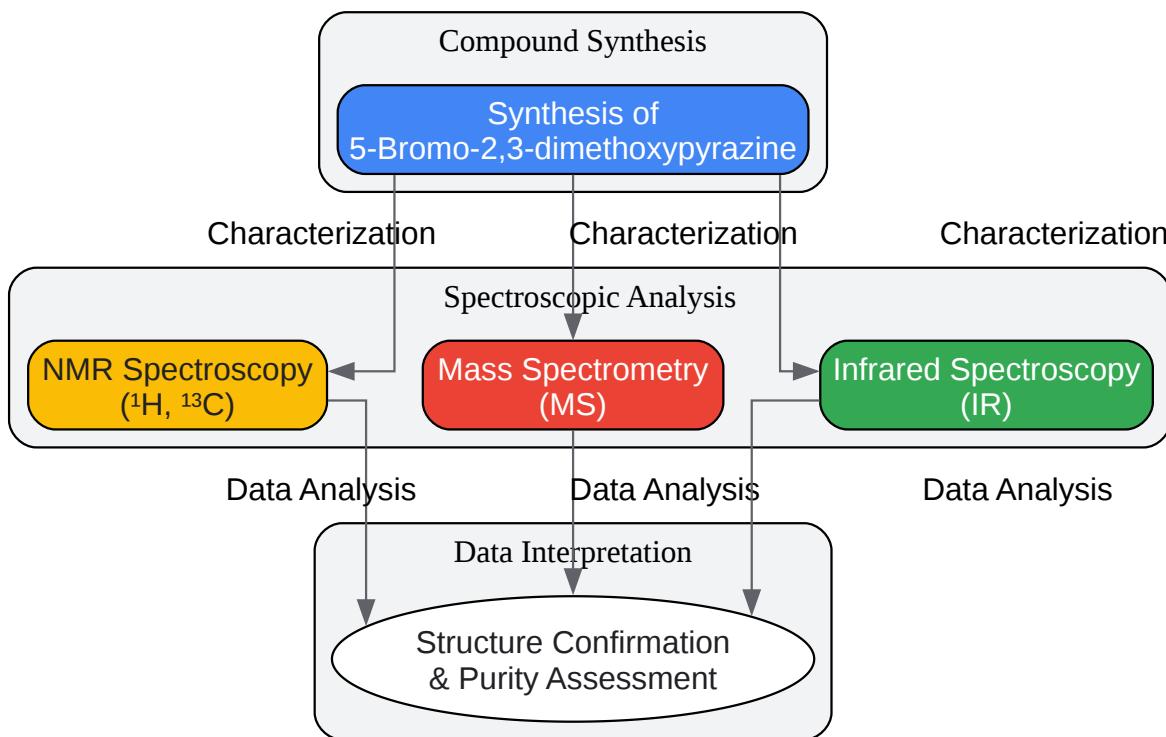
Proton (<sup>1</sup>H) and Carbon (<sup>13</sup>C) NMR spectra would typically be recorded on a 300, 400, or 500 MHz spectrometer.

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromo-2,3-dimethoxypyrazine** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Acquisition: Spectra are acquired at room temperature. Standard pulse programs are used for both  $^1\text{H}$  and  $^{13}\text{C}$  data collection. For  $^{13}\text{C}$ , a proton-decoupled spectrum is typically obtained.

## Mass Spectrometry

Mass spectra can be obtained using various ionization techniques.

- Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are common.
- Sample Introduction: For EI, the sample can be introduced via a direct insertion probe. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the source.
- Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio ( $m/z$ ).


## Infrared Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: As a solid, the sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- Acquisition: The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ . A background spectrum is collected first and automatically subtracted from the sample spectrum.

## Visualizations

The following diagrams illustrate the chemical structure of the target compound and a typical workflow for its spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Caption: Structure of **5-Bromo-2,3-dimethoxypyrazine** with atom numbering for NMR.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Bromo-2,3-dimethoxypyrazine | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 2. 5-Bromo-2,3-dimethoxypyrazine | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 3. chemguide.co.uk [[chemguide.co.uk](http://chemguide.co.uk)]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [Spectroscopic Data of 5-Bromo-2,3-dimethoxypyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1283610#5-bromo-2-3-dimethoxypyrazine-spectroscopic-data-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)